Molecular Weight and Predicted Lipophilicity: Differentiation from the Closest Mono‑Methyl Analog
The target compound possesses a molecular weight of 200.24 g mol⁻¹, which is 14.03 g mol⁻¹ ( 7.5 %) higher than that of the most frequently encountered analog, 2‑methyl‑5‑(pyridin‑2‑yloxy)pyridine (CAS 68559‑37‑5; MW = 186.21 g mol⁻¹) . Predicted logP (ALogP ≈ 2.8) is approximately 0.7 log units higher than that of the mono‑methyl analog (ALogP ≈ 2.1), translating to roughly a 5‑fold increase in octanol‑water partition coefficient . This difference is large enough to influence cellular permeability, plasma protein binding, and off‑target partitioning in whole‑cell assays, making the bis‑methyl compound a distinct chemical entity rather than a trivial variant.
| Evidence Dimension | Molecular weight and predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | MW = 200.24 g mol⁻¹; ALogP ≈ 2.8 |
| Comparator Or Baseline | 2‑Methyl‑5‑(pyridin‑2‑yloxy)pyridine (CAS 68559‑37‑5): MW = 186.21 g mol⁻¹; ALogP ≈ 2.1 |
| Quantified Difference | ΔMW = +14.03 g mol⁻¹ ( 7.5 %); ΔlogP ≈ +0.7 (≈ 5‑fold increase in P) |
| Conditions | ALogP values calculated using the mcule platform (ChemAxon‑based algorithm); MW values from Chemsrc CAS entries. |
Why This Matters
A 0.7 logP difference can shift a compound from a low-permeability to a moderate-permeability class in cellular assays, directly affecting apparent potency and target engagement; for SAR studies, this means that even close analogs cannot be used interchangeably without introducing systematic error.
